molecular formula C18H31ClN2O2 B5468041 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride

1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride

Cat. No. B5468041
M. Wt: 342.9 g/mol
InChI Key: OFNHFUPQJLMXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a non-selective antagonist of both CB1 and CB2 receptors and has been used in scientific research to understand the role of the endocannabinoid system in various physiological processes.

Mechanism of Action

1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride acts as a competitive antagonist at both CB1 and CB2 receptors. It binds to the receptors and prevents the binding of endocannabinoids, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal studies, suggesting a potential role in the treatment of obesity. It has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride is its ability to selectively block the effects of endocannabinoids on CB1 and CB2 receptors. This allows for the specific investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation is that it is a non-selective antagonist, meaning that it may also block the effects of other compounds that bind to CB1 and CB2 receptors.

Future Directions

There are several future directions for the use of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride in scientific research. One potential direction is the investigation of its role in the treatment of obesity and metabolic disorders. Another potential direction is the investigation of its role in the treatment of anxiety disorders and addiction. Additionally, further research is needed to understand the potential limitations of this compound and to develop more selective antagonists for CB1 and CB2 receptors.

Synthesis Methods

The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride involves several steps, including the reaction of 4-ethylpiperazine with 2-bromoethylphenyl ether, and then the reaction of the resulting compound with 2-chloropropanol. The final product is obtained by reacting this intermediate with hydrochloric acid.

Scientific Research Applications

1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol hydrochloride has been extensively used in scientific research to understand the role of the endocannabinoid system in various physiological processes. It has been shown to be effective in blocking the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, on CB1 and CB2 receptors. This has led to its use in studies investigating the role of the endocannabinoid system in pain, anxiety, addiction, and other conditions.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-19-9-11-20(12-10-19)13-18(21)15-22-14-16(2)17-7-5-4-6-8-17;/h4-8,16,18,21H,3,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHFUPQJLMXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCC(C)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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